molecular formula C21H14F7NO2 B11107489 N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

Cat. No.: B11107489
M. Wt: 445.3 g/mol
InChI Key: QEGZEMGEBBNWRW-UHFFFAOYSA-N
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Description

N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling, which involves the reaction of boron reagents with halogenated precursors under palladium catalysis . This method is favored for its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions, leading to high binding affinity with target proteins and enzymes. This can modulate various biochemical pathways, resulting in desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,2,3,3-TETRAFLUOROPROPOXY)-5-(TRIFLUOROMETHYL)PHENYL]-1-NAPHTHAMIDE stands out due to its unique combination of fluorine atoms and aromatic structure, which imparts exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and bioactive compounds.

Properties

Molecular Formula

C21H14F7NO2

Molecular Weight

445.3 g/mol

IUPAC Name

N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C21H14F7NO2/c22-19(23)20(24,25)11-31-17-9-8-13(21(26,27)28)10-16(17)29-18(30)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,19H,11H2,(H,29,30)

InChI Key

QEGZEMGEBBNWRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OCC(C(F)F)(F)F

Origin of Product

United States

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